molecular formula C28H28N2O7S B2813153 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate CAS No. 851094-33-2

1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate

Cat. No.: B2813153
CAS No.: 851094-33-2
M. Wt: 536.6
InChI Key: JWBKIAVPOQYNCE-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 2,4-dimethylphenyl group at position 1, a methyl group at position 3, and a phenylsulfonyl group at position 2. The ester moiety at position 5 is a 3,4,5-trimethoxybenzoate.

Properties

IUPAC Name

[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O7S/c1-17-12-13-22(18(2)14-17)30-27(26(19(3)29-30)38(32,33)21-10-8-7-9-11-21)37-28(31)20-15-23(34-4)25(36-6)24(16-20)35-5/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBKIAVPOQYNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Esterification with Trimethoxybenzoic Acid: The final step involves the esterification of the pyrazole derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. This compound may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in pro-inflammatory mediators. Studies have shown that similar compounds significantly reduce edema in animal models through COX inhibition and decreased cytokine release .

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties. Pyrazole derivatives have been evaluated for their ability to induce apoptosis in various cancer cell lines. For instance, studies have highlighted the role of reactive oxygen species (ROS) in mediating cell death and suggested that further exploration of this compound's structure could enhance its efficacy against tumors .

Antioxidant Effects

Molecular docking studies indicate that pyrazole derivatives can act as antioxidants by scavenging free radicals and reducing oxidative stress. This property is crucial for preventing cellular damage associated with various diseases .

Study on Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of pyrazole derivatives, it was found that compounds similar to this one significantly reduced inflammation in animal models. The mechanism was attributed to the inhibition of COX enzymes and the reduction of cytokine release .

Study on Anticancer Potential

A recent investigation into the anticancer properties of pyrazole derivatives revealed that certain compounds induced apoptosis in breast cancer cell lines. This study emphasized the importance of ROS in mediating cell death and suggested further exploration of the compound's structure for enhanced efficacy .

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Pyrazole Derivatives with Sulfonyl/Thio Substituents

  • Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate (): Shares a phenylsulfonyl group and a substituted phenyl ring on the pyrazole. Differs in the ester group (ethyl carboxylate vs. trimethoxybenzoate), affecting solubility and metabolic stability.
  • [2-tert-Butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate ():

    • Replaces the sulfonyl group with a sulfanyl (thio) group, reducing electron-withdrawing effects.
    • The ester is 3,4-dimethylbenzoate, lacking methoxy groups, which may lower receptor-binding affinity compared to trimethoxy derivatives.
  • [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate (): Features a difluorobenzoate ester and sulfanyl group.

Compounds with 3,4,5-Trimethoxybenzoate Moieties

  • Butyl 3,4,5-Trimethoxybenzoate (Compound 5) ():

    • Exhibited 2.3-fold higher potency than reference drugs in cytotoxicity assays.
    • The alkyl chain (butyl) enhances lipophilicity, suggesting that the target compound’s pyrazole core may further optimize tissue penetration.
  • TMB-8 [8-(Diethylamino)octyl-3,4,5-trimethoxybenzoate] (): A 5-HT3 receptor ligand, highlighting the trimethoxybenzoate’s role in receptor binding. The target compound’s pyrazole sulfonyl group may redirect activity toward different biological targets (e.g., kinases or apoptosis pathways).
  • Methyl 3,4,5-Trimethoxybenzoate ():

    • Used as a pharmaceutical reference standard, confirming the moiety’s relevance in drug design.
    • The target compound’s ester linkage to a pyrazole may improve metabolic resistance compared to simpler esters.

Pharmacological and Physicochemical Properties

Key Data Table

Compound Name Ester Group Pyrazole Substituents Notable Activity/Property
Target Compound 3,4,5-Trimethoxybenzoate 2,4-Dimethylphenyl, Methyl, Phenylsulfonyl Unknown (predicted cytotoxicity)
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate Ethyl carboxylate 4-Methylphenyl, Phenylsulfonyl Thermal stability
Butyl 3,4,5-Trimethoxybenzoate Butyl None 2.3× potency in cytotoxicity
TMB-8 8-(Diethylamino)octyl None 5-HT3 receptor modulation

Structure-Activity Relationships (SAR)

  • Ester Group : Longer alkyl chains (e.g., butyl) or aromatic systems (e.g., naphthalene in ) enhance potency. The target compound’s trimethoxybenzoate balances lipophilicity and hydrogen-bonding capacity.
  • The 2,4-dimethylphenyl group may sterically hinder metabolic degradation.

Biological Activity

The compound 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a complex organic molecule belonging to the pyrazole class. Its unique structure, characterized by multiple functional groups, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C28H28N2O7S
  • Molecular Weight : 536.6 g/mol
  • LogP : 4.5528 (indicating lipophilicity)
  • Polar Surface Area : 86.728 Ų
  • Hydrogen Bond Acceptors : 11

Structural Representation

The compound features a pyrazole ring substituted with a phenylsulfonyl group and a 3,4,5-trimethoxybenzoate ester. This combination of groups is hypothesized to enhance solubility and bioavailability, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC28H28N2O7S
Molecular Weight536.6 g/mol
LogP4.5528
Polar Surface Area86.728 Ų
Hydrogen Bond Acceptors11

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The phenylsulfonyl group enhances binding affinity to various enzymes and receptors, while the pyrazole core contributes to the overall stability and bioavailability of the compound.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It could act as a modulator for receptors such as GPCRs (G-protein coupled receptors), influencing signal transduction pathways.

Therapeutic Applications

Research indicates that this compound holds promise in several therapeutic areas:

  • Anti-inflammatory Activity : Similar compounds have demonstrated efficacy in reducing inflammation markers in vitro.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : The structural components may confer antibacterial properties, making it a candidate for further exploration in infectious disease treatment.

In Vitro Studies

  • A study involving structurally related compounds showed that derivatives of pyrazole exhibited significant cytotoxicity against human breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 10 to 30 μM . This suggests that the target compound may possess similar anticancer properties.
  • Another investigation reported that compounds with phenylsulfonyl substitutions demonstrated anti-inflammatory effects by inhibiting COX enzymes . The presence of the phenylsulfonyl group in our compound could indicate a similar mechanism.

Comparative Analysis

A comparative analysis of related pyrazole compounds reveals that those with additional methoxy groups tend to exhibit enhanced solubility and bioactivity. The presence of three methoxy groups in our target compound may significantly influence its pharmacokinetic properties compared to simpler analogs .

CompoundIC50 (μM)Activity Type
Related Pyrazole Derivative A15Anticancer
Related Pyrazole Derivative B25Anti-inflammatory
Target CompoundTBDTBD

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